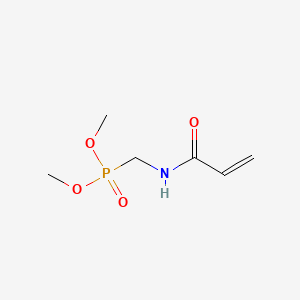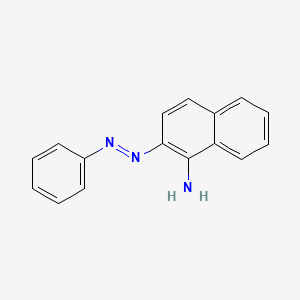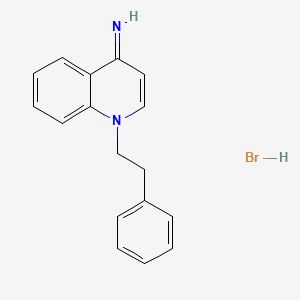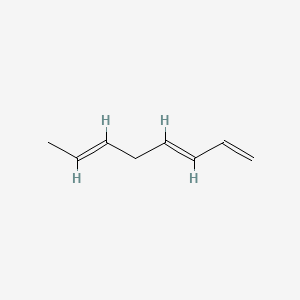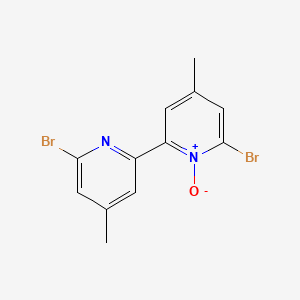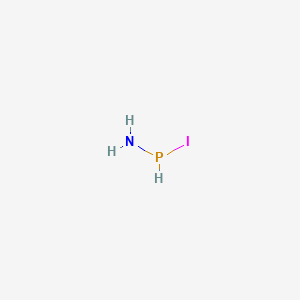
Phosphonamidous iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonamidous iodide is a chemical compound that contains phosphorus, nitrogen, and iodine atoms It is known for its unique reactivity and is used in various chemical reactions and applications
Vorbereitungsmethoden
Phosphonamidous iodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphonamidous chloride with sodium iodide in an organic solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or distillation.
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Phosphonamidous iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonamidous oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to phosphonamidous hydride using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the iodide group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphonamidous iodide has several scientific research applications:
Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It has been investigated for its potential use in drug development, particularly in the design of phosphorus-based drugs.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of phosphonamidous iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Phosphonamidous iodide can be compared with other similar compounds such as phosphonium iodide and phosphonamidous chloride While all these compounds contain phosphorus, they differ in their reactivity and applications
Similar compounds include:
Phosphonium iodide: Known for its use as a reagent in organic synthesis and as a storage form of phosphine.
Phosphonamidous chloride: Used in the synthesis of this compound and other phosphorus-containing compounds.
Eigenschaften
CAS-Nummer |
25757-12-4 |
|---|---|
Molekularformel |
H3INP |
Molekulargewicht |
174.909 g/mol |
InChI |
InChI=1S/H3INP/c1-3-2/h3H,2H2 |
InChI-Schlüssel |
ZHYLQHOBMVCKCB-UHFFFAOYSA-N |
Kanonische SMILES |
NPI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


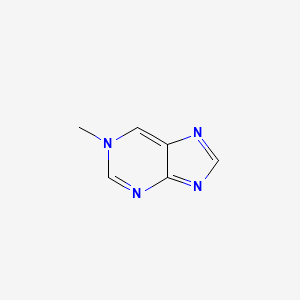
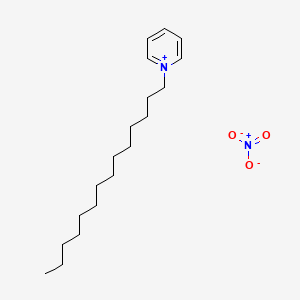
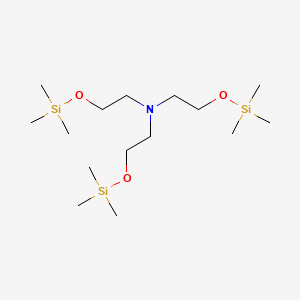

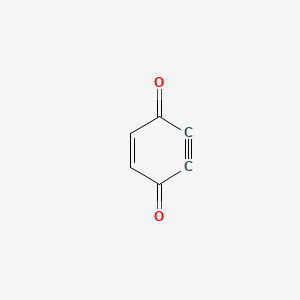

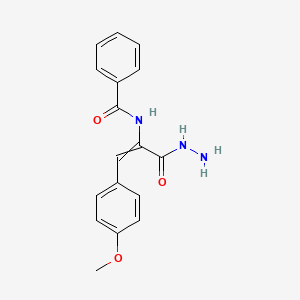
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
